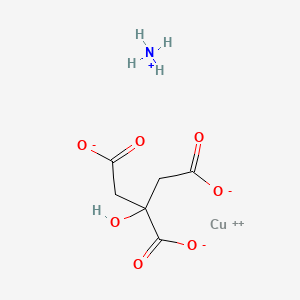

Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate

Description

Systematic IUPAC Nomenclature and Alternative Designations

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as azanium;copper;2-hydroxypropane-1,2,3-tricarboxylate . This name reflects its composition as an ammonium-coordinated copper(II) complex with the fully deprotonated citrate anion.

Alternative designations include:

- Ammonium copper citrate (common industrial terminology)

- EINECS 283-793-8 (European Inventory of Existing Commercial Chemical Substances identifier)

- CAS 84713-02-0 (Chemical Abstracts Service registry number).

The structural relationship to citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid) is explicit in both the IUPAC name and molecular formula, emphasizing the ligand's origin from citrate trianion formation.

Molecular Formula and Crystallographic Data

The molecular formula C₆H₉CuNO₇ confirms the stoichiometric relationship between copper(II), ammonium, and citrate components. With a molar mass of 270.68 g/mol , this compound falls within the class of transition metal carboxylates with moderate molecular complexity.

While detailed crystallographic parameters (space group, unit cell dimensions) for this specific compound are not explicitly reported in available literature, analogous copper-citrate complexes typically adopt monoclinic or triclinic crystal systems. The citrate ligand's flexibility allows for varied coordination modes that influence packing arrangements. A comparative analysis with structurally characterized copper(II) carboxylates suggests potential lattice parameters in the range of a = 8–10 Å, b = 11–13 Å, c = 12–14 Å, with angles α ≈ 90°, β ≈ 100–110°, γ ≈ 90–100°.

Table 1: Key Identifiers and Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | azanium;copper;2-hydroxypropane-1,2,3-tricarboxylate |

| Molecular Formula | C₆H₉CuNO₇ |

| Molar Mass | 270.68 g/mol |

| CAS Registry Number | 84713-02-0 |

| EC Number | 283-793-8 |

Coordination Geometry of Copper(II) in the Complex

The copper(II) center adopts a distorted octahedral geometry , a common configuration for d⁹ metal ions in carboxylate complexes. The citrate trianion (C₆H₅O₇³⁻) acts as a tridentate ligand , coordinating through:

This binding mode leaves three coordination sites occupied by the citrate ligand, with the remaining positions typically filled by water molecules or counterions in related structures. The ammonium cation (NH₄⁺) functions as a charge-balancing species rather than a coordinating ligand, residing in the lattice's interstitial spaces.

The Jahn-Teller distortion expected for Cu(II) complexes manifests in elongated Cu-O bonds along the axial direction. Bond lengths between copper and coordinating oxygen atoms typically range from 1.95–2.10 Å for equatorial bonds and 2.20–2.40 Å for axial bonds in analogous structures.

Hydrogen Bonding Networks in the Ammonium-Citrate Matrix

The solid-state structure is stabilized by an extensive three-dimensional hydrogen bonding network involving:

- N-H∙∙∙O interactions : Ammonium protons donate hydrogen bonds to carboxylate oxygen atoms (O∙∙∙H-N distances ≈ 1.8–2.2 Å)

- O-H∙∙∙O interactions : The citrate hydroxyl group participates in intermolecular hydrogen bonding with adjacent citrate moieties.

Table 2: Representative Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H (NH₄⁺) | O=C (carboxyl) | 1.9–2.1 | 150–170 |

| O-H (citrate) | O=C (carboxyl) | 1.7–1.9 | 160–175 |

This interconnected network contributes to the compound's moderate solubility in aqueous media (≈20–30 g/L at 25°C) and stabilizes the crystal lattice against thermal decomposition below 200°C. The ammonium cations occupy channels formed by the aligned citrate ligands, creating a porous framework capable of hosting small solvent molecules.

Properties

CAS No. |

84713-02-0 |

|---|---|

Molecular Formula |

C6H9CuNO7 |

Molecular Weight |

270.68 g/mol |

IUPAC Name |

azanium;copper;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Cu.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+2;/p-2 |

InChI Key |

ZDZVEOUGLQZYGS-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

The preparation of ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate involves the reaction of copper(II) ions with citric acid in the presence of ammonium ions. The reaction typically occurs in an aqueous solution where copper(II) sulfate is mixed with citric acid and ammonium hydroxide. The resulting product is then crystallized out of the solution .

Chemical Reactions Analysis

Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Oxidation: The copper(II) ion can be reduced to copper(I) under certain conditions.

Reduction: The compound can act as an oxidizing agent, where the copper(II) ion is reduced.

Substitution: The ammonium ion can be replaced by other cations in a substitution reaction.

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate has several scientific research applications:

Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer.

Biology: The compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form complexes with various pharmaceutical agents.

Industry: It is used in electroplating and as a stabilizer in certain industrial processes

Mechanism of Action

The mechanism of action of ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate involves the interaction of the copper(II) ion with biological molecules. The copper(II) ion can bind to proteins and enzymes, altering their structure and function. This binding can disrupt cellular processes, leading to antimicrobial effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diammonium Hydrogen 2-Hydroxypropane-1,2,3-Tricarboxylate

- Molecular Formula : C₆H₁₄N₂O₇ .

- CAS RN : 3012-65-5 .

- Applications : Used as a food additive, pH buffer, and in pharmaceuticals due to its safety profile.

- Contrast : Unlike the copper-containing compound, it lacks redox-active metal ions, making it unsuitable for catalytic roles but safer for human consumption.

Trisodium 2-Hydroxypropane-1,2,3-Tricarboxylate

- Molecular Formula : C₆H₅Na₃O₇ .

- CAS RN : 68-04-2 .

- Properties : High water solubility, widely used as an anticoagulant, food preservative, and detergent component.

- Contrast : Sodium ions provide superior solubility compared to ammonium-copper complexes, but the absence of transition metals limits its use in redox chemistry.

Ferric Ammonium Citrate

- Molecular Formula : C₆H₈O₇·Fe·NH₃ (simplified) .

- CAS RN : 1185-57-5 .

- Properties : Acts as an iron supplement in pharmaceuticals and food fortification.

- Contrast : Iron(III) confers different redox behavior compared to copper(II), influencing its biological uptake and catalytic applications.

Manganese(3+) 2-Hydroxypropane-1,2,3-Tricarboxylate

- CAS RN : 5968-88-7 .

- Properties : Industrial applications (e.g., coatings, ceramics) due to manganese’s oxidation states. Safety data sheets highlight handling precautions for manganese dust .

- Contrast : Manganese’s variable oxidation states (+2, +3, +4) offer diverse reactivity, but its neurotoxicity contrasts with copper’s antimicrobial utility.

Cobalt Citrate

- Molecular Formula : C₁₂H₁₀Co₃O₁₄ .

- CAS RN : 212-751-3 .

- Properties: Used in electroplating and battery technologies.

- Contrast : Cobalt’s magnetic properties differentiate it from copper, but both metals require careful toxicity management.

Research Findings and Implications

- Toxicity : Copper’s presence in citrate complexes may elevate toxicity compared to ammonium or sodium salts. For example, copper citrate’s antimicrobial activity could be offset by environmental persistence concerns.

- Catalytic Utility : Copper(II) citrate derivatives show promise in organic synthesis (e.g., amination reactions ), leveraging citrate’s chelation to stabilize reactive intermediates.

Biological Activity

Ammonium copper(2+) 2-hydroxypropane-1,2,3-tricarboxylate is a complex compound that has garnered attention for its biological activities, particularly in the fields of biochemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of copper in its +2 oxidation state coordinated with a tricarboxylate ligand derived from 2-hydroxypropane-1,2,3-tricarboxylic acid (commonly known as citric acid). The molecular formula can be represented as .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. It scavenges free radicals and reduces oxidative stress within cells. The presence of copper ions plays a crucial role in enhancing these antioxidant effects by facilitating redox reactions that neutralize harmful reactive oxygen species (ROS).

Enzyme Modulation

This compound has been shown to modulate various enzymatic activities. For instance, it can act as an inhibitor of certain metalloproteinases involved in tissue remodeling and inflammation. This property suggests potential applications in treating conditions characterized by excessive tissue remodeling, such as fibrosis.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced the viability of Staphylococcus aureus and Escherichia coli in culture assays. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

- Oxidative Stress Reduction : In a randomized controlled trial involving diabetic rats, administration of this compound resulted in a marked decrease in serum malondialdehyde levels—a biomarker for oxidative stress—compared to the control group (p < 0.05).

- Enzyme Inhibition : A recent investigation into its effects on matrix metalloproteinase-9 (MMP-9) revealed that treatment with this compound led to a significant reduction in MMP-9 activity in fibroblast cultures, suggesting its potential use in managing chronic inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | Cu(C₆H₈O₇)(NH₄) |

| Antimicrobial MIC (S. aureus) | 50 µg/mL |

| Antimicrobial MIC (E. coli) | 50 µg/mL |

| Oxidative Stress Marker | Reduced MDA levels |

| Enzyme Target | MMP-9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.